molecular formula C19H23F3N4O2 B6907475 N-[2-(dimethylamino)ethyl]-5,6-dimethyl-2-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide

N-[2-(dimethylamino)ethyl]-5,6-dimethyl-2-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide

Cat. No.: B6907475
M. Wt: 396.4 g/mol
InChI Key: SPTBEHKMXGFIJW-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-5,6-dimethyl-2-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazine ring, a trifluoromethyl group, and a dimethylaminoethyl side chain

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-5,6-dimethyl-2-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O2/c1-12-13(2)24-17(27)16(23-12)18(28)26(9-8-25(3)4)11-14-6-5-7-15(10-14)19(20,21)22/h5-7,10H,8-9,11H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTBEHKMXGFIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=O)N1)C(=O)N(CCN(C)C)CC2=CC(=CC=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-5,6-dimethyl-2-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxylic acid with 3-(trifluoromethyl)benzylamine under dehydrating conditions to form the intermediate amide. This intermediate is then reacted with 2-(dimethylamino)ethyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-5,6-dimethyl-2-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl side chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-5,6-dimethyl-2-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-5,6-dimethyl-2-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-5,6-dimethyl-2-oxo-N-[[3-(fluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide
  • N-[2-(dimethylamino)ethyl]-5,6-dimethyl-2-oxo-N-[[3-(chloromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide

Uniqueness

N-[2-(dimethylamino)ethyl]-5,6-dimethyl-2-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds with different substituents.

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